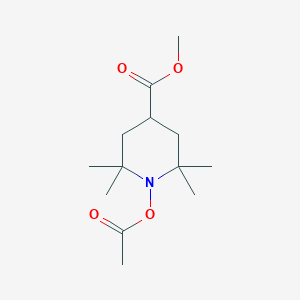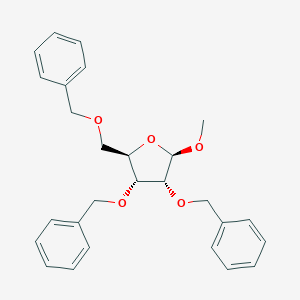
2,3,5-Tri-O-bencil-β-D-ribofuranósido de metilo
Descripción general
Descripción
Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside is a chemical compound with the molecular formula C27H30O5 and a molecular weight of 434.52 g/mol . It is a derivative of ribose, a pentose sugar, and is characterized by the presence of three benzyl groups attached to the ribofuranoside ring. This compound is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is utilized in the development of nucleoside analogs and antiviral drugs.
Biological Research: It serves as a tool for studying enzyme mechanisms and metabolic pathways involving ribose derivatives.
Industrial Applications: The compound is employed in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside is a purine nucleoside analog . It primarily targets indolent lymphoid malignancies . These malignancies are a group of slow-growing lymphomas and leukemias.
Mode of Action
The compound interacts with its targets by inhibiting DNA synthesis . This inhibition occurs because the compound, being a purine nucleoside analog, gets incorporated into the DNA during replication, causing premature termination of the growing DNA strand .
Biochemical Pathways
The affected pathway is the DNA synthesis pathway. The compound’s incorporation into the DNA strand during replication disrupts the normal process, leading to the termination of DNA synthesis . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .
Result of Action
The result of the compound’s action is the induction of apoptosis, or programmed cell death . By inhibiting DNA synthesis, the compound disrupts the normal functioning of the cell, leading to cell death . This can result in the reduction of tumor size and potentially the elimination of the malignancy.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside is a purine nucleoside analog . These analogs have broad antitumor activity, targeting indolent lymphoid malignancies . The anticancer mechanisms of Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside rely on the inhibition of DNA synthesis .
Cellular Effects
The cellular effects of Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside are primarily related to its role as a purine nucleoside analog. It has been found to exhibit broad antitumor activity, particularly against indolent lymphoid malignancies . This is achieved through the inhibition of DNA synthesis, which can induce apoptosis .
Molecular Mechanism
The molecular mechanism of action of Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside is primarily through its role as a purine nucleoside analog. It inhibits DNA synthesis, which can lead to the induction of apoptosis . This makes it a potential candidate for antitumor activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside typically involves the protection of the hydroxyl groups of ribose followed by benzylation. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of ribose are protected using acetyl or benzoyl groups.
Benzylation: The protected ribose is then subjected to benzylation using benzyl chloride in the presence of a base such as potassium carbonate.
Deprotection: The final step involves the removal of the protecting groups to yield Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of protection, benzylation, and deprotection, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives .
Comparación Con Compuestos Similares
- Methyl 2,3,5-tris-O-(phenylmethyl)-D-ribofuranoside
- 1-O-methyl-2,3,5-tri-O-benzylpentofuranose
- (2R,3R,4R,5R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-methoxytetrahydrofuran
Comparison: Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside is unique due to its specific substitution pattern on the ribofuranoside ring. This pattern provides distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of three benzyl groups enhances its lipophilicity and stability, making it a valuable intermediate in the synthesis of nucleoside analogs .
Propiedades
IUPAC Name |
(2R,3R,4R,5R)-2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(32-27)20-29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3/t24-,25-,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVKHGGGJZLGII-FPCALVHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557499 | |
| Record name | Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55725-85-4 | |
| Record name | Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


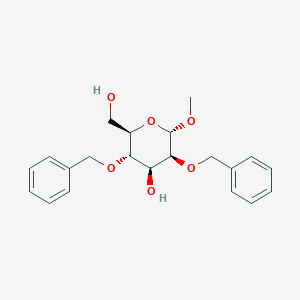
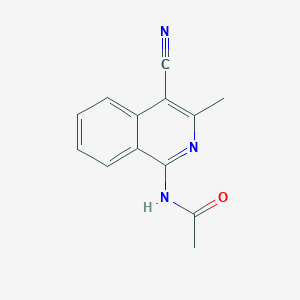
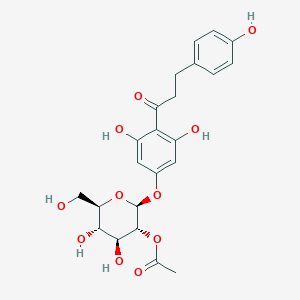
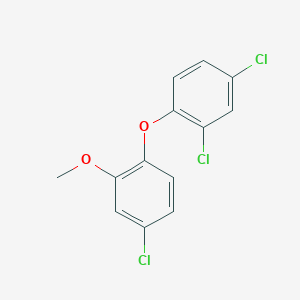
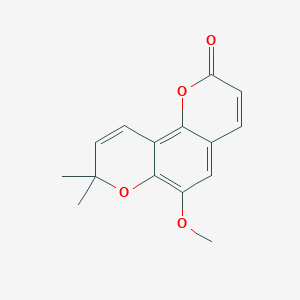
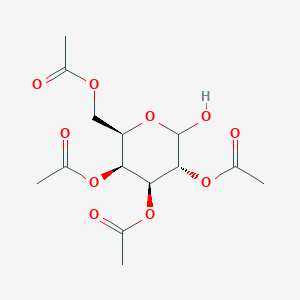
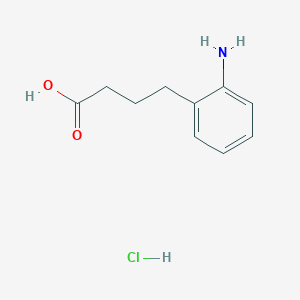
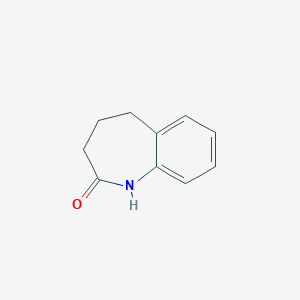
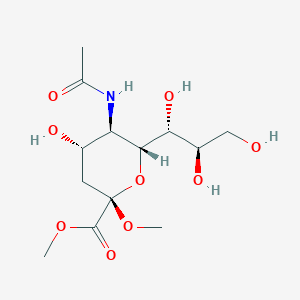
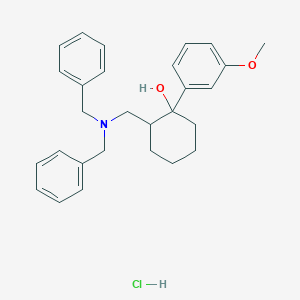
![2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride](/img/structure/B15720.png)
![2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B15725.png)
